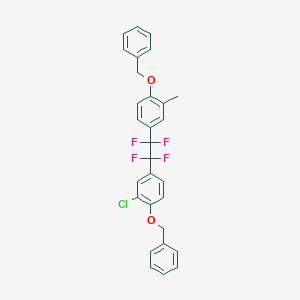

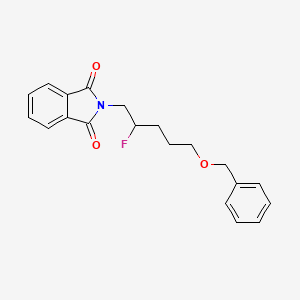

N-(2-Fluoro-5-benzyloxypentyl)phthalimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Fluoro-5-benzyloxypentyl)phthalimide (FBOP) is a synthetic molecule used in a variety of laboratory experiments and research applications. It is a fluorinated analogue of phthalimide and has a wide range of applications in organic chemistry, biochemistry, and pharmacology. FBOP is a versatile molecule that can be used as a reagent, catalyst, or inhibitor in a variety of chemical reactions. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

N-(2-Fluoro-5-benzyloxypentyl)phthalimide has a wide variety of applications in scientific research. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a catalyst in the synthesis of a variety of compounds, including heterocycles, amino acids, and peptides. This compound has also been used as an inhibitor in the synthesis of a variety of compounds, including nucleosides, nucleotides, and peptides.

Mechanism of Action

N-(2-Fluoro-5-benzyloxypentyl)phthalimide acts as a reagent, catalyst, or inhibitor in a variety of chemical reactions. As a reagent, it is used to catalyze the formation of carbon-carbon bonds. As a catalyst, it is used to accelerate the rate of a reaction. As an inhibitor, it is used to slow down the rate of a reaction.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. In addition, this compound has been shown to modulate the activity of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.

Advantages and Limitations for Lab Experiments

The use of N-(2-Fluoro-5-benzyloxypentyl)phthalimide in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent and is readily available. In addition, it is a versatile molecule that can be used as a reagent, catalyst, or inhibitor in a variety of chemical reactions. Its use in laboratory experiments also has a number of limitations. It is a highly toxic molecule and should be handled with extreme caution. In addition, it is a highly reactive molecule and should be used with appropriate safety precautions.

Future Directions

There are a number of potential future directions for the use of N-(2-Fluoro-5-benzyloxypentyl)phthalimide in scientific research. It could be used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It could also be used as a catalyst or inhibitor in the synthesis of a variety of compounds, including heterocycles, amino acids, and peptides. In addition, this compound could be used as an inhibitor in the synthesis of a variety of compounds, including nucleosides, nucleotides, and peptides. Finally, this compound could be used to modulate the activity of enzymes, such as acetylcholinesterase and phospholipase A2.

Synthesis Methods

N-(2-Fluoro-5-benzyloxypentyl)phthalimide can be synthesized using a variety of methods. The most common method is the reaction of 5-benzyloxy-2-fluoropentanenitrile with phthalimide in the presence of an acid catalyst. This reaction yields the desired product in a high yield. Other methods of synthesis include the reaction of 2-fluoro-5-benzyloxypentanenitrile with phthalimide in the presence of a base catalyst and the reaction of 2-fluoro-5-benzyloxypentanenitrile with 2-chlorobenzoyl chloride in the presence of a base catalyst.

properties

IUPAC Name |

2-(2-fluoro-5-phenylmethoxypentyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3/c21-16(9-6-12-25-14-15-7-2-1-3-8-15)13-22-19(23)17-10-4-5-11-18(17)20(22)24/h1-5,7-8,10-11,16H,6,9,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSYPIHDVRWPLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCC(CN2C(=O)C3=CC=CC=C3C2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.